Norvancomycin hydrochloride is a glycopeptide antibiotic primarily used in scientific research for its activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) [, , , ]. It serves as a valuable tool for studying bacterial resistance mechanisms, exploring novel drug delivery systems, and investigating bacterial separation techniques.
Norvancomycin hydrochloride is a glycopeptide antibiotic derived from vancomycin, primarily used in the treatment of infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus. As a derivative of vancomycin, it retains similar antimicrobial properties but exhibits modifications that may enhance its efficacy or reduce resistance development.
Norvancomycin is produced through fermentation processes using specific strains of the bacterium Amycolatopsis orientalis, which naturally produces vancomycin. The structural modifications that yield norvancomycin are typically achieved via chemical synthesis or biotechnological methods.
Norvancomycin hydrochloride is classified as a glycopeptide antibiotic. Its classification is based on its structure and mechanism of action, which involves inhibiting bacterial cell wall synthesis.
The synthesis of norvancomycin hydrochloride can be achieved through various methods, including:
The purification process often involves high-performance liquid chromatography (HPLC). A typical HPLC method for purifying norvancomycin involves:
The optimization of these parameters ensures the effective separation and purification of norvancomycin from impurities, achieving a final product purity greater than 95% .
Norvancomycin hydrochloride has a complex molecular structure characterized by a glycopeptide backbone. Its molecular formula is , indicating it contains multiple functional groups essential for its antimicrobial activity.
The structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These techniques help elucidate the specific arrangements of atoms within the molecule and confirm the presence of characteristic groups associated with its biological activity .
Norvancomycin undergoes various chemical reactions during its synthesis and purification:
The identification and characterization of impurities in norvancomycin can be achieved through advanced chromatographic techniques combined with mass spectrometry, allowing for detailed analysis of reaction pathways and by-products .
Norvancomycin hydrochloride exerts its antibacterial effects primarily by binding to the D-alanyl-D-alanine terminus of nascent peptidoglycan chains in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes essential for cell wall synthesis, ultimately leading to cell lysis and death in susceptible bacteria.
The mechanism involves:
Relevant analyses often include stability studies under various environmental conditions to ensure efficacy throughout its shelf life .
Norvancomycin hydrochloride is utilized in clinical settings primarily for:
Its applications extend beyond clinical use into research settings where understanding its mechanisms can lead to novel therapeutic strategies against antibiotic-resistant pathogens .
Norvancomycin hydrochloride (C₆₅H₇₃Cl₂N₉O₂₄ · HCl; MW 1471.69) is a glycopeptide antibiotic characterized by a heptapeptide backbone with three pivotal aromatic rings (AB, C-O-D, D-O-E) forming its aglycone core. The structure incorporates two chlorine atoms at positions C-16 and C-18 on Rings C and E, respectively, and a disaccharide moiety composed of vancosamine and glucose linked to Ring E [2] [3] [7]. Its stereochemical configuration includes D-amino acids at residues 1 (leucine), 3 (asparagine), and 6 (4-hydroxyphenylglycine), which are critical for target binding. Nuclear magnetic resonance (NMR) studies reveal that the D-O-E macrocyclic ring can undergo expansion in structural analogues (e.g., Impurity 1), altering the spatial orientation of AA-2 (3,5-dichloro-4-hydroxyphenylglycine) and AA-3 (asparagine) residues [2] [6].
Table 1: Key Structural Features of Norvancomycin Hydrochloride
Component | Chemical Feature | Biological Role |
---|---|---|
Heptapeptide Core | Seven amino acids (3× phenylglycine, leucine, etc.) | Target binding to D-Ala-D-Ala peptides |
Aromatic Rings | AB, C-O-D, D-O-E macrocycles | Rigidity and binding pocket formation |
Disaccharide Moiety | Vancosamine-β-(1→2)-glucose | Solubility and membrane interaction |
Chlorine Substituents | C-16 (Ring C), C-18 (Ring E) | Enhanced binding affinity |
Norvancomycin hydrochloride is a white-to-off-white crystalline solid with high solubility in water (≥100 mg/mL) and dimethyl sulfoxide (DMSO). The compound exhibits pH-dependent stability, degrading under strongly acidic (pH <3) or alkaline (pH >9) conditions. Hydrolytic degradation pathways include cleavage of the glycosidic bond and D-O-E ring expansion, forming impurities such as the N-methylated derivative (Impurity 1) and monosaccharide derivatives (Impurities 2–3) [1] [2] [6]. Thermal stability studies indicate decomposition above 150°C. Notably, norvancomycin hydrochloride cannot cross the blood-brain barrier due to its high polarity (logP ≈ -3.2), limiting its distribution to the central nervous system [1] [8].
Table 2: Stability Profile Under Various Conditions
Condition | Degradation Pathway | Major Degradants |
---|---|---|
Acidic (pH 2.0) | Hydrolysis of glycosidic bonds | Aglycone derivatives (e.g., Impurity 3) |
Alkaline (pH 10.0) | D-O-E ring expansion | Ring-expanded analogues (e.g., Impurity 1) |
Oxidative (H₂O₂) | Oxidation of resorcinol groups | Quinone derivatives |
Thermal (>150°C) | Dehydration and decarboxylation | Anhydro derivatives |
Structural diversification of norvancomycin focuses on three key sites: the N-terminus, vancosamine amine, and aliphatic hydroxyl groups. Recent innovations include:
Table 3: Bioactivity of Key Norvancomycin Derivatives
Derivative | Modification Site | Activity vs. VRE (MIC, μg/mL) | Activity vs. MRSA (MIC, μg/mL) |
---|---|---|---|
Norvancomycin (parent) | - | 16–64 | 1–2 |
Norv-S-C12 | N-Terminus (sulfonium) | 0.12 | 0.25 |
Deca-Norv | Vancosamine amine | 0.25 | 0.5 |
G4-Palmitoyl-Norv | G4-OH | 0.5 | 0.25 |
Norvancomycin differs from vancomycin solely by the absence of an N-terminal methyl group on the leucine residue (AA-1), resulting in a primary amine instead of a methylamine [3] [5] [7]. This minor structural change does not alter the antibacterial spectrum but influences pharmacokinetics: norvancomycin exhibits a shorter elimination half-life (42.4 min in mice) compared to vancomycin (6–8 hours in humans) [2] [4]. Genomic analyses confirm near-identical biosynthetic gene clusters (BGCs) in Amycolatopsis orientalis strains producing both compounds, except for the nvcm10 gene, which encodes the N-demethylation step unique to norvancomycin [5]. Crucially, both antibiotics share susceptibility to resistance mechanisms like VanA/VanB phenotypes, where D-Ala-D-Ala is replaced by D-Ala-D-Lac, reducing binding affinity by >1000-fold [7] [8].
Key Implications:
Table 4: Comparative Structural and Functional Attributes
Attribute | Norvancomycin Hydrochloride | Vancomycin Hydrochloride | Biological Consequence |
---|---|---|---|
N-Terminus | -NH₂ (Primary amine) | -NHCH₃ (Methylamine) | Enhanced derivatization potential |
Molecular Weight | 1471.69 g/mol | 1449.25 g/mol | Similar biodistribution |
Key Resistance Gene | vanA (Alters D-Ala-D-Ala) | vanA | Cross-resistance |
Half-Life (Mice) | 42.4 min | ~360 min | Shorter exposure window |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: